6-Ethyl vs. 6-Methyl Substitution: Potency Enhancement by 2–3 Orders of Magnitude
In a structurally related series of 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines, the 6-ethyl substitution (compound 2) increased dual TS/DHFR inhibitory potency by 2–3 orders of magnitude compared to the 6-methyl analogue (compound 1) and afforded nanomolar GI50 values against tumor cells . Although the target compound carries a 2-sulfanyl group and N3-furan-2-ylmethyl rather than the 2-amino and N3-H of the compared pair, the 6-ethyl effect on the thieno[2,3-d]pyrimidin-4-one core is consistent with a general class-level trend .
| Evidence Dimension | In vitro potency enhancement attributable to 6-ethyl vs. 6-methyl substitution |
|---|---|
| Target Compound Data | 6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl scaffold (analogous to compound 2 in Gangjee et al. 2009) |
| Comparator Or Baseline | 6-methyl analogue (compound 1 in Gangjee et al. 2009): IC50 values 2–3 orders of magnitude weaker than compound 2 |
| Quantified Difference | 2–3 orders of magnitude (100–1000×) increase in potency for 6-ethyl over 6-methyl |
| Conditions | Human TS (IC50 = 54 nM), human DHFR (IC50 = 19 nM) for compound 2; tumor cell culture GI50 values |
Why This Matters
Any SAR program or procurement decision involving 6-ethyl thienopyrimidinones must recognize that switching to a 6-methyl analogue can result in 100–1000× loss in potency, making the 6-ethyl substituent a critical determinant of biological activity.
- [1] Gangjee, A. et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892–4902. S-EPMC2739130. View Source
